N-(4-chloro-2-nitrophenyl)methanesulfonamide
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Overview
Description
N-(4-chloro-2-nitrophenyl)methanesulfonamide: is a chemical compound with the molecular formula C7H7ClN2O4S. It is of interest as a precursor to biologically active substituted quinolines . The compound’s structure resembles those of previously reported N-phenylmethane sulfonamide and its 4-nitro, 4-fluoro, and 4-bromo derivatives, with slightly different geometric parameters .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-nitrophenyl)methanesulfonamide typically involves the reaction of 4-chloro-2-nitroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of larger reactors and more efficient purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions: N-(4-chloro-2-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and nitro groups.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Reduction Reactions: The major product is N-(4-chloro-2-aminophenyl)methanesulfonamide.
Oxidation Reactions: Products vary based on the oxidizing agent and reaction conditions.
Scientific Research Applications
N-(4-chloro-2-nitrophenyl)methanesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-chloro-2-nitrophenyl)methanesulfonamide involves its interaction with molecular targets and pathways in biological systems. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to changes in their activity. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
- N-phenylmethane sulfonamide
- 4-nitro-N-phenylmethane sulfonamide
- 4-fluoro-N-phenylmethane sulfonamide
- 4-bromo-N-phenylmethane sulfonamide
Comparison: N-(4-chloro-2-nitrophenyl)methanesulfonamide is unique due to the presence of both chloro and nitro groups, which influence its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C7H7ClN2O4S |
---|---|
Molecular Weight |
250.66 g/mol |
IUPAC Name |
N-(4-chloro-2-nitrophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H7ClN2O4S/c1-15(13,14)9-6-3-2-5(8)4-7(6)10(11)12/h2-4,9H,1H3 |
InChI Key |
MYVUAJLZCUJAOC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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